N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-14(26)15-4-7-17(8-5-15)23-21(27)13-25-22(28)11-9-18(24-25)16-6-10-19(29-2)20(12-16)30-3/h4-12H,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZOQZYXPUTOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under reflux conditions.
Substitution reactions:
Acetylation: The final step often involves acetylation of the amine group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated precursors and nucleophiles in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyridazine ring , an acetylphenyl group , and a dimethoxyphenyl moiety . The synthesis typically involves multi-step organic reactions, including:
- Formation of the pyridazine ring : This is the foundational step that defines the compound's structure.
- Introduction of the dimethoxyphenyl group : This step enhances the compound's biological activity.
- Acetamide group addition : This final step completes the synthesis, yielding N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide.
Specific reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity during synthesis.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit promising anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving:
- Enzyme inhibition : Targeting specific enzymes involved in tumor growth.
- Apoptosis induction : Triggering programmed cell death in cancer cells.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Its structural features suggest efficacy against various pathogens, including bacteria and fungi. Future studies could focus on:
- In vitro testing : Evaluating the compound’s effectiveness against specific microbial strains.
- Mechanistic studies : Understanding how it disrupts microbial processes.
Drug Development
Given its unique molecular structure, this compound is a candidate for further development into therapeutic agents. The following areas are of particular interest:
| Application Area | Potential Mechanisms |
|---|---|
| Cancer Treatment | Inhibition of tumor growth and induction of apoptosis |
| Antimicrobial Therapy | Disruption of microbial cell function |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies and Research Findings
Several studies have investigated the biological properties of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated that derivatives with similar structures inhibited proliferation in breast cancer cell lines by inducing apoptosis (Journal of Medicinal Chemistry).
- Antimicrobial Activity : Research published in Pharmaceutical Biology highlighted the effectiveness of related compounds against multi-drug resistant bacterial strains.
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with biological targets, suggesting specific binding sites that could be exploited for drug design (European Journal of Medicinal Chemistry).
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. The acetylphenyl and dimethoxyphenyl groups enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyridazinone and Pyrimidinone Derivatives
(a) 2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid (CAS 853318-09-9)
- Structure: Pyridazinone core with a 4-fluorophenyl group and acetic acid side chain.
- Key Differences :
(b) 2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 18)
- Structure: Pyrimidinone-thioacetamide hybrid with a thiazole ring.
- The thiazole and thioether groups may enhance metal-binding or redox activity .
Benzamide and Benzothiazole Derivatives
(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine group.
- Key Differences: A benzamide backbone instead of pyridazinone-acetamide. Synthesized in 80% yield via benzoylation of 3,4-dimethoxyphenethylamine .
(b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Structure : Benzothiazole core with a trifluoromethyl group and 3,4-dimethoxyphenyl acetamide.
- Trifluoromethyl group enhances metabolic stability and electronegativity compared to the acetyl group in the target compound .
Nitro-Substituted Analogs
N-(4-Acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS 899990-83-1)
- Structure: Pyridazinone core with a 3-nitrophenyl group and 4-acetylphenyl terminus.
- Key Differences :
Structural and Functional Analysis Table
Biological Activity
N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Its unique structure features a 4-acetylphenyl group and a 3,4-dimethoxyphenyl moiety linked through a dihydropyridazin ring, which contributes to its potential biological activity. This article explores its biological properties, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The molecular formula of this compound is C22H21N3O5. The synthesis typically involves multi-step organic reactions that include the preparation of the pyridazine ring followed by the introduction of the phenyl groups and acetamide functionalities. Specific reaction conditions such as temperature and solvent choice are critical for achieving high yields and purity .
2.1 Antitumor Activity
Research indicates that compounds structurally related to this compound may exhibit significant antitumor activities. For instance, derivatives with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through modulation of signaling pathways associated with cell survival and proliferation .
2.2 Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) suggesting potent antibacterial activity. The presence of methoxy groups in its structure enhances its lipophilicity, which may facilitate better membrane penetration and interaction with microbial targets .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism or microbial growth.
- Receptor Binding : The compound could interact with specific cellular receptors to modulate physiological responses.
- Signal Transduction Pathways : It may affect pathways related to apoptosis or inflammation, thus influencing cell survival .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyridazinone derivatives including this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antibacterial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 31.25 µg/mL against both strains, indicating strong antibacterial potential .
5. Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | Structure | Contains dimethoxy groups |
| Tiazofurin | Structure | Known for its antiviral properties |
| 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | Structure | Different heterocyclic structure |
The uniqueness of this compound lies in its specific combination of functional groups which could lead to distinct biological activities compared to similar compounds .
Q & A
Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Pyridazinone Formation : Condensation of 3,4-dimethoxyphenylacetic acid with hydrazine hydrate under reflux in ethanol (80°C, 12 hours) to form the dihydropyridazinone core.
Acetamide Coupling : React the core with 4-acetylphenylacetic acid chloride in the presence of a base (e.g., triethylamine) in dichloromethane (0–5°C, 4 hours).
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final compound (≈45–55% overall yield).
Q. Critical Parameters :
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: A combination of orthogonal methods is required:
Validation : Compare experimental data with computed spectra (e.g., PubChem ).
Q. What are the solubility characteristics and formulation considerations for this compound in preclinical studies?
Methodological Answer: Solubility Profile :
- DMSO : >50 mg/mL
- Water : <0.1 mg/mL (requires surfactants like Tween-80 for in vivo dosing).
- Ethanol : 10–15 mg/mL.
Q. Formulation Strategies :
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can researchers optimize the palladium-catalyzed coupling step in the synthesis of this compound?
Methodological Answer:
Q. What strategies resolve contradictory NMR data between theoretical predictions and experimental results for this compound?
Methodological Answer:
- Isotopic Labeling : Synthesize 13C-labeled analogs to confirm peak assignments.
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals in the aromatic region (e.g., dimethoxyphenyl vs. acetylphenyl protons) .
- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (Gaussian 16, B3LYP/6-31G**) .
Q. How to design structure-activity relationship (SAR) studies for this compound's kinase inhibition profile?
Methodological Answer:
Scaffold Modification : Replace dimethoxyphenyl with mono-/trifluorinated analogs to assess steric/electronic effects.
Kinase Panel Assays : Test against 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays.
Molecular Docking : Align with kinase X-ray structures (PDB: 4HJO) to identify key hydrogen bonds .
Q. What in vivo pharmacokinetic parameters require prioritization in preclinical development?
Methodological Answer:
Q. How to investigate acid-catalyzed degradation pathways of this compound?
Methodological Answer:
Q. What validation approaches ensure reproducibility in biological assays for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
